1-Decyl-3H-imidazole-2-thione

Description

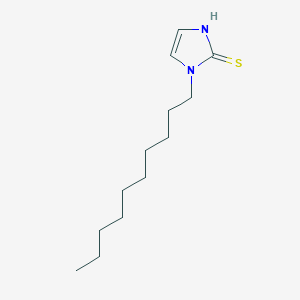

1-Decyl-3H-imidazole-2-thione is an imidazole-2-thione derivative featuring a decyl (C₁₀H₂₁) substituent. This compound belongs to the class of sulfur-containing heterocycles, characterized by a five-membered aromatic ring with two nitrogen atoms and a thione (C=S) group. The decyl chain introduces significant lipophilicity, distinguishing it from shorter-chain or aromatic-substituted analogs.

Properties

CAS No. |

72816-74-1 |

|---|---|

Molecular Formula |

C13H24N2S |

Molecular Weight |

240.41 g/mol |

IUPAC Name |

3-decyl-1H-imidazole-2-thione |

InChI |

InChI=1S/C13H24N2S/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13(15)16/h10,12H,2-9,11H2,1H3,(H,14,16) |

InChI Key |

JDIVIRKXRABDRT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN1C=CNC1=S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Decyl-3H-imidazole-2-thione can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach is the silylation of N,N-dimethylimidazol-2-thione followed by the addition of organochlorosilanes . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Decyl-3H-imidazole-2-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thione group can yield the corresponding imidazole.

Substitution: The compound can undergo alkylation, halogen addition, and other substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Decyl-3H-imidazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Decyl-3H-imidazole-2-thione involves its interaction with molecular targets and pathways. The compound can coordinate with transition and main group metals, forming stable complexes that exhibit various biological activities . The exact molecular targets and pathways depend on the specific application and the nature of the metal complexes formed.

Comparison with Similar Compounds

Aromatic-Substituted Derivatives

Aliphatic-Substituted Derivatives

Fused-Ring Systems

- 1H-Thieno[3,4-d]imidazole-2(3H)-thione: A thiophene-fused derivative with enhanced π-conjugation, influencing redox properties and interaction with biological targets .

Physicochemical Properties

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | logP (Predicted) | Water Solubility |

|---|---|---|---|---|

| This compound | Decyl (C₁₀H₂₁) | ~268.4* | ~5.2 | Low |

| 1-(4-Methylphenyl)-imidazole-2-thione | 4-Methylphenyl | 190.27 | ~2.8 | Moderate |

| 1-Ethyl-5-phenylimidazole-2-thiol | Ethyl, phenyl | ~206.3 | ~3.1 | Moderate |

| 1H-Thieno[3,4-d]imidazole-2(3H)-thione | Thiophene-fused | ~166.2 | ~1.9 | High |

*Estimated based on structural analogs.

Key Observations :

- The decyl chain in this compound significantly increases lipophilicity (logP ~5.2), favoring membrane permeability but reducing aqueous solubility compared to phenyl or thiophene-substituted analogs .

- Bulky substituents (e.g., cyclohexylethyl) in imidazolidine-2-thiones reduce solubility but enhance thermal stability .

Key Observations :

- The long alkyl chain in this compound may limit bioavailability for systemic applications but could enhance topical or lipid-based drug delivery .

- Thione-containing derivatives (e.g., 1H-thienoimidazole-2-thione) exhibit strong antimicrobial activity, likely due to sulfur-mediated interactions with microbial enzymes .

Crystallographic and Intermolecular Interaction Data

- 1,3-Bis(1-cyclohexylethyl)imidazolidine-2-thione : Exhibits a planar imidazolidine ring with C–H···S hydrogen bonds stabilizing the crystal lattice .

- 1-Methyl-1H-benzimidazole-2(3H)-thione : Features π-π stacking between benzimidazole rings and N–H···S hydrogen bonds, common in aromatic imidazole-thiones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.